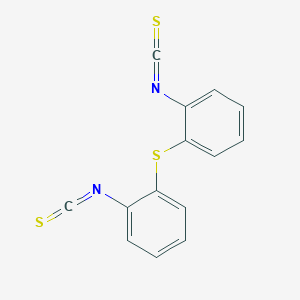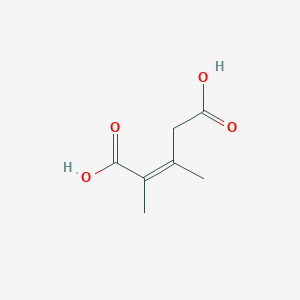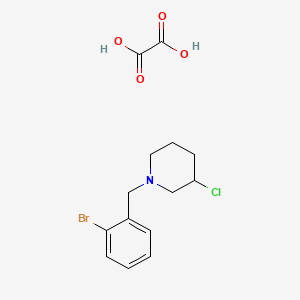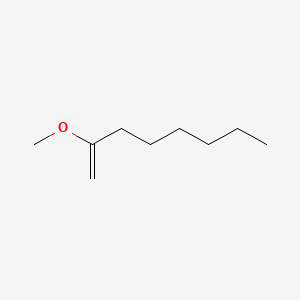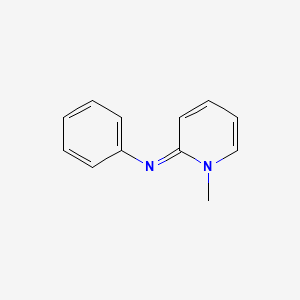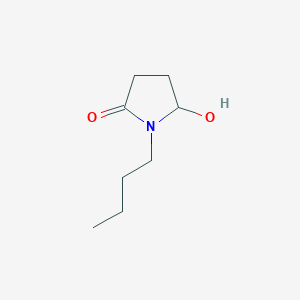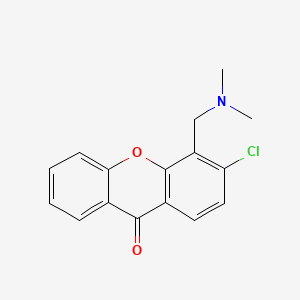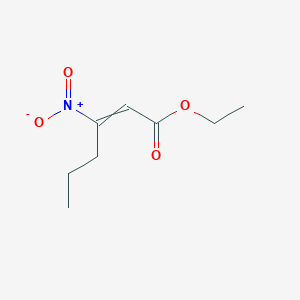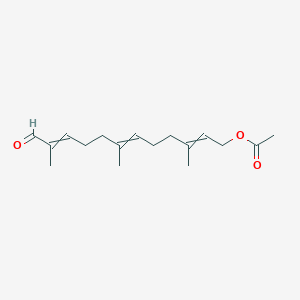![molecular formula C8H10 B14663750 1-Methylidenedispiro[2.0.2~4~.1~3~]heptane CAS No. 50874-26-5](/img/structure/B14663750.png)
1-Methylidenedispiro[2.0.2~4~.1~3~]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylidenedispiro[202~4~1~3~]heptane is a unique organic compound characterized by its distinctive spirocyclic structure This compound belongs to the class of cycloalkanes, which are hydrocarbons containing carbon atoms arranged in a ring structure The spirocyclic nature of 1-Methylidenedispiro[202~4~
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylidenedispiro[2.0.2~4~.1~3~]heptane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the intramolecular cyclization of suitable precursors under specific conditions. For instance, starting from a linear precursor, cyclization can be induced using strong acids or bases, often under elevated temperatures to facilitate the formation of the spirocyclic ring.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of catalysts can also enhance the yield and selectivity of the desired product.
化学反应分析
Types of Reactions: 1-Methylidenedispiro[2.0.2~4~.1~3~]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced at specific positions using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), Organometallic reagents (Grignard reagents)
Major Products Formed:
科学研究应用
1-Methylidenedispiro[2.0.2~4~.1~3~]heptane has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological activity, potentially leading to the discovery of new bioactive compounds.
Medicine: Research into the pharmacological properties of this compound may reveal its potential as a therapeutic agent or a precursor for drug development.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials.
作用机制
The mechanism by which 1-Methylidenedispiro[2.0.2~4~.1~3~]heptane exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The compound may also participate in electron transfer processes, influencing redox reactions and cellular signaling pathways.
相似化合物的比较
Cyclopropane: A simple cycloalkane with a three-membered ring.
Cyclobutane: A four-membered ring cycloalkane.
Cyclopentane: A five-membered ring cycloalkane.
Cyclohexane: A six-membered ring cycloalkane.
Uniqueness: 1-Methylidenedispiro[202~4~1~3~]heptane stands out due to its spirocyclic structure, which imparts unique chemical and physical properties
属性
CAS 编号 |
50874-26-5 |
|---|---|
分子式 |
C8H10 |
分子量 |
106.16 g/mol |
IUPAC 名称 |
5-methylidenedispiro[2.0.24.13]heptane |
InChI |
InChI=1S/C8H10/c1-6-4-8(6)5-7(8)2-3-7/h1-5H2 |
InChI 键 |
SKAJZUHJLQIZBE-UHFFFAOYSA-N |
规范 SMILES |
C=C1CC12CC23CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


